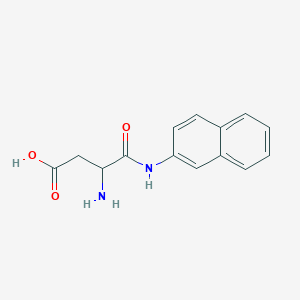

N1-2-Naphthyl-alpha-asparagine

Description

Contextualization of N-Substituted Asparagine Derivatives in Contemporary Chemical Biology Research

Asparagine, one of the 20 common proteinogenic amino acids, features a carboxamide group in its side chain. Chemical modification of this amino acid, creating asparagine derivatives, is a strategy employed in chemical biology to develop molecules with tailored properties. ebi.ac.uk These derivatives result from reactions involving asparagine's amino group, carboxy group, or its side-chain carboxamide. ebi.ac.uk Such modifications are of significant interest in biochemical, organic, and pharmaceutical research. ontosight.ai

The creation of N-substituted asparagine derivatives, where a group is attached to a nitrogen atom, is a key area of this research. For instance, N-glycosyl derivatives of L-asparagine are synthesized to study carbohydrate-protein interactions and to build complex glycopeptides. nih.govnih.gov Other derivatives, such as N,N-bis(phenylmethyl)-L-asparagine, are explored for their potential biological activities which may be leveraged in drug development. ontosight.ai The study of these modified amino acids provides valuable insights into how changes in chemical structure affect solubility, reactivity, and biological function. ontosight.ai By creating a diverse library of asparagine derivatives, researchers can develop novel biomaterials, probes for studying biological systems, and potential therapeutic agents.

Role of Naphthyl Moieties in Modulating Physicochemical and Biomolecular Properties of Amino Acids and Peptides

One of the most significant roles of the naphthyl group is its ability to promote molecular self-assembly through strong hydrophobic and π-π stacking interactions. acs.orgnih.govresearchgate.netreading.ac.uk When attached to peptides, the naphthyl group can act as a trigger, causing the molecules to organize into well-defined nanostructures such as nanofibers, hydrogels, and micelles. reading.ac.uknih.govthno.org These self-assembled materials have a wide range of potential biomedical applications, including serving as scaffolds for tissue engineering, systems for slow-release drug delivery, and as antimicrobial agents. acs.orgnih.govreading.ac.uk

Furthermore, the naphthyl group enhances the stability of peptide secondary structures, such as β-hairpins, through favorable aromatic interactions. researchgate.net Its presence increases the hydrophobicity and aromaticity of the molecule, which can improve its ability to interact with biological targets like proteins or nucleic acids. ontosight.ai The extended π-system of the naphthalene (B1677914) ring also confers intrinsic fluorescence, allowing these modified amino acids to be used as probes for studying protein folding and receptor-ligand interactions. lifetein.comscbt.com

| Property Modulated by Naphthyl Group | Description | Relevant Applications |

| Hydrophobicity | The large, nonpolar surface area of the naphthalene ring significantly increases the hydrophobicity of the parent molecule. lifetein.comontosight.ai | Enhancing membrane permeability, driving self-assembly in aqueous environments. lifetein.comthno.org |

| π-π Stacking | The flat, aromatic rings of naphthalene can stack on top of each other, creating strong non-covalent interactions. acs.orgnih.gov | Stabilizing peptide nanostructures, improving electrical conductivity in biomaterials. acs.orgnih.gov |

| Self-Assembly | The combination of hydrophobic effects and π-π stacking provides a powerful driving force for spontaneous self-assembly. reading.ac.ukthno.org | Formation of hydrogels, nanofibers, and other biomaterials for drug delivery and tissue engineering. nih.govreading.ac.uk |

| Structural Stabilization | Aromatic interactions involving the naphthyl group can stabilize specific peptide conformations, such as β-sheets and β-hairpins. researchgate.net | Designing peptides with predictable and stable three-dimensional structures. |

| Fluorescence | The conjugated π-electron system of naphthalene gives it inherent fluorescent properties. lifetein.comscbt.com | Use as fluorescent probes to study biomolecular interactions and dynamics. lifetein.com |

Overview of Research Trajectories for N1-2-Naphthyl-alpha-Asparagine and its Related Conjugates

Direct research on this compound is limited, with much of its potential inferred from the well-documented properties of its constituent parts: the asparagine scaffold and the naphthyl moiety. smolecule.com The compound is recognized as a derivative of asparagine of interest for its structural features, which may influence its biological activity. smolecule.com

The primary research trajectory for this compound is its use as a specialized building block in synthetic chemistry. smolecule.com Its amino acid functionality allows for incorporation into peptide chains via standard synthesis techniques. smolecule.com This would introduce the unique properties of the naphthyl group directly into a peptide sequence, a strategy used to create peptide-based biomaterials.

Potential applications for this compound and its conjugates include:

Pharmaceutical Development : It could serve as a component in designing peptides that self-assemble into hydrogels for drug delivery or as part of a molecule designed to inhibit specific enzymes or block receptor-ligand interactions, where the naphthyl group's hydrophobicity could enhance binding affinity. reading.ac.uksmolecule.com

Biochemical Research : Conjugates containing this compound could be used as probes to explore enzyme mechanisms or protein binding sites, leveraging the naphthyl group's fluorescent properties and its ability to form specific interactions. lifetein.comsmolecule.com

The synthesis of this compound can be achieved through multi-step organic reactions, typically starting with asparagine and introducing the naphthyl group via a nucleophilic substitution reaction, followed by purification. smolecule.com While detailed studies on its specific biological mechanism of action are not currently available, the established roles of N-substituted asparagine derivatives and naphthyl-containing peptides provide a clear roadmap for future investigation into this unique compound. smolecule.com

| Compound Property | Value / Description |

| Compound Name | This compound |

| CAS Number | 17139-56-9 |

| Molecular Formula | C14H14N2O3 |

| Parent Compound | L-Asparagine |

| Key Functional Groups | Carboxylic acid, primary amine, side-chain amide, naphthalene ring |

| Primary Interest | Building block for peptide synthesis; potential applications in pharmaceutical and biochemical research. smolecule.com |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVHTZHFWHHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979721 | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-91-6 | |

| Record name | Aspartic acid beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Routes for N1 2 Naphthyl Alpha Asparagine and Advanced Analogues

Strategies for Naphthyl Group Introduction onto Asparagine Scaffolds

The creation of a carbon-nitrogen bond between a naphthyl moiety and the asparagine core is the key step in synthesizing N1-2-Naphthyl-alpha-asparagine. Several methodologies have been developed to achieve this transformation, each with its own advantages and limitations.

Nucleophilic Substitution Reactions for Naphthyl Group Attachment

Nucleophilic substitution reactions are a foundational approach for forming C-N bonds. In the context of synthesizing this compound, this typically involves the reaction of an asparagine derivative with a naphthyl halide.

One of the most powerful sets of methods for this transformation is the Buchwald-Hartwig amination . snnu.edu.cnwikipedia.org This palladium-catalyzed cross-coupling reaction has become a robust tool for constructing aryl-amine bonds due to its broad substrate scope and mild reaction conditions. snnu.edu.cnwikipedia.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the N-aryl amine product. wikipedia.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands developed to improve reaction efficiency and scope. snnu.edu.cnwikipedia.org For the synthesis of this compound, this would involve coupling an asparagine ester with a 2-halonaphthalene. The reaction can be applied to a wide range of aryl halides and amines, though sterically hindered substrates can sometimes pose a challenge. numberanalytics.com

Another classical method is the Ullmann condensation , a copper-catalyzed reaction that has historically been used for N-arylation. acs.orgacs.org While effective, traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures. acs.org Modern advancements have led to the development of milder, more efficient copper-catalyzed protocols. acs.orgacs.org

Table 1: Comparison of Nucleophilic Substitution Methods for N-Arylation

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Mild base, organic solvent | Broad substrate scope, mild conditions, high yields snnu.edu.cnwikipedia.org | Cost of palladium catalyst, potential for ligand sensitivity acs.org |

| Ullmann Condensation | Copper salts or complexes | Often requires high temperatures, but milder protocols exist | Lower cost catalyst compared to palladium acs.org | Can require harsh conditions, sometimes leading to side reactions or racemization acs.orgacs.org |

| SNAr Reaction | Base-induced, metal-free | Requires an electron-deficient aryl halide | Metal-free, simple conditions cdnsciencepub.com | Limited to activated aryl halides, not generally applicable to naphthyl halides cdnsciencepub.com |

Solid-Phase Peptide Synthesis (SPPS) for Incorporation into Peptide Sequences

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the stepwise assembly of amino acids on a solid support. beilstein-journals.orgbachem.com The incorporation of non-canonical amino acids like this compound into a peptide chain via SPPS is a powerful tool for creating novel peptidomimetics with potentially enhanced biological properties. rsc.org

The general workflow of SPPS involves anchoring the C-terminal amino acid to a resin, followed by cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid. bachem.com The two most common protecting group strategies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methods. beilstein-journals.org For incorporating this compound, the pre-synthesized N-naphthyl-asparagine building block, with its Nα-amino group suitably protected (e.g., with Fmoc), would be coupled to the growing peptide chain on the resin.

A significant challenge in SPPS can be the synthesis of "difficult sequences," which may be prone to aggregation. researchgate.net The introduction of N-substituted amino acids like this compound can sometimes be challenging due to steric hindrance. beilstein-journals.org However, advancements in coupling reagents and the use of specialized resins can help overcome these issues. researchgate.net

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

Ensuring the correct stereochemistry at the α-carbon is paramount in the synthesis of amino acids for biological applications. Chiral auxiliary-mediated synthesis is a powerful strategy to control stereoselectivity. renyi.hu In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a chemical transformation to produce a specific stereoisomer.

One common strategy involves the use of chiral oxazolidinones, as popularized by Evans. renyi.hu For the synthesis of this compound, a glycine-derived oxazolidinone could be N-arylated with a naphthyl group, followed by diastereoselective alkylation to introduce the carboxamide side chain of asparagine. Subsequent cleavage of the auxiliary would yield the desired enantiopure N-naphthyl-asparagine.

Another approach utilizes sulfinimines as chiral directing groups. The stereoselective addition of nucleophiles to enantiopure sulfinimines can produce α-amino nitriles, which can then be hydrolyzed to the corresponding α-amino acids with high enantiomeric excess. drexel.edu For example, a sulfinimine derived from a naphthyl aldehyde could be reacted with a suitable nucleophile to introduce the rest of the asparagine structure.

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

C-H activation has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the direct functionalization of C-H bonds. acs.orgrsc.org In the context of amino acid synthesis, palladium-catalyzed C-H activation has been extensively studied for the modification of α-amino acids and peptides. rsc.org

For the synthesis of this compound, a C-H amination approach could theoretically be employed. This would involve the direct coupling of an amine with a C-H bond on the naphthalene (B1677914) ring, catalyzed by a transition metal, typically palladium. epfl.chrsc.org While conceptually elegant, achieving regioselectivity on the naphthalene ring can be a challenge.

More commonly, C-H activation is used to functionalize the amino acid backbone. For instance, palladium-catalyzed β-C(sp³)–H arylation of α-amino acids has been reported, using the innate carboxylic acid as a directing group. nih.govnih.gov This allows for the introduction of an aryl group at the β-position of the amino acid. While not directly applicable to the N-arylation required for this compound, it showcases the potential of C-H activation in creating diverse amino acid analogs.

Optimization and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly and efficient processes. This includes minimizing waste, reducing reaction times, and using less hazardous reagents and solvents.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool. univpancasila.ac.id The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. mdpi.comresearchgate.net

Several key reactions for the synthesis of N-aryl amino acids have been successfully adapted to microwave conditions. For instance, a solventless microwave-assisted arylation of amino acids with activated aryl halides has been reported, offering an environmentally benign protocol. chemsociety.org.ng This method has been shown to be efficient, reducing reaction times and simplifying work-up procedures. chemsociety.org.ng Copper-catalyzed N-arylation of amino acids in water under microwave irradiation has also been developed, providing a fast transformation with good yields and minimal racemization. acs.orgnih.gov The application of microwave technology to the Buchwald-Hartwig amination has also been explored, further enhancing the efficiency of this powerful C-N bond-forming reaction. numberanalytics.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Often hours to days mdpi.com | Typically minutes mdpi.comchemsociety.org.ng |

| Energy Efficiency | Less efficient, bulk heating | More efficient, direct heating of reactants |

| Yields | Can be lower due to side reactions from prolonged heating | Often higher yields mdpi.com |

| Solvent Use | Often requires high-boiling point solvents | Can be performed in greener solvents or solvent-free chemsociety.org.ngrsc.org |

Ultrasound-Assisted Reaction Protocols

Ultrasound-assisted synthesis has emerged as a green and efficient method for accelerating chemical reactions. This technique utilizes acoustic cavitation to enhance reaction rates, often leading to higher yields and shorter reaction times compared to conventional methods. While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively documented, the application of sonochemistry to the synthesis of related N-substituted amino acid derivatives and heterocyclic compounds is well-established.

For instance, ultrasound irradiation has been successfully employed in the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives, demonstrating the technique's utility in forming C-N bonds, which is a key step in the synthesis of N-acylated amino acids. The sonication process has been shown to accelerate the rate of reaction and improve yields for various derivatives. Similarly, ultrasound has been used for the one-pot, two-step synthesis of N-substituted pyrazolines, highlighting its potential for creating diverse chemical scaffolds from amino acid precursors. The synthesis of N,S-dialkyl dithiocarbamates derived from 2-amino acids has also been achieved using ultrasound-assisted methods, showcasing the versatility of this technique for modifying amino acid structures. These examples suggest that an ultrasound-assisted approach could be a viable and efficient strategy for the synthesis of this compound, potentially by reacting a protected asparagine derivative with a 2-naphthyl halide under ultrasonic irradiation.

Derivatization and Analog Development of this compound

The development of analogues of this compound is crucial for exploring structure-activity relationships and identifying compounds with enhanced biological properties. This involves the synthesis of various derivatives, including those with different aromatic substituents, naphthoquinone moieties, and aza-peptide isosteres.

Synthesis of Alpha-Amino Acid Analogues with Naphthyl and Other Aromatic Substituents

The synthesis of alpha-amino acid analogues bearing naphthyl and other aromatic groups is a key strategy for creating diversity in compound libraries. A general approach to synthesizing N-acylated amino acids involves the reaction of an amino acid with an acylating agent. In the case of this compound, this would typically involve the reaction of asparagine with a derivative of 2-naphthoic acid.

One common method for N-acylation is the use of acyl chlorides or acid anhydrides. However, to overcome the challenges associated with these reagents, alternative methods have been developed, such as the use of N-acylbenzotriazoles, which can facilitate the acylation of amines in aqueous media. Another approach involves the nucleophilic substitution reaction between an asparagine derivative and a naphthyl halide. For example, the synthesis of this compound can be envisioned through the reaction of asparagine with 2-fluoronitrobenzene followed by further chemical modifications.

Furthermore, the synthesis of α,α-diaryl-α-amino acid derivatives has been achieved through methods like the silver oxide-catalyzed conjugate addition of α-aryl isocyanoacetates to o-quinone diimides. While not a direct synthesis of this compound, this methodology highlights the possibility of introducing multiple aromatic moieties, which could be adapted to create complex analogues.

The following table summarizes various synthetic approaches for preparing N-acylated amino acids with aromatic substituents:

| Starting Materials | Reagents and Conditions | Product Type | Reference(s) |

| Asparagine, 2-Naphthyl halide | Nucleophilic substitution | This compound | |

| Amino acid, N-Acylbenzotriazole | Aqueous media | N-Acylated amino acid | |

| α-Aryl isocyanoacetate, o-Quinone diimide | Silver oxide catalyst | α,α-Diaryl-α-amino acid derivative | |

| 3-Aminoalanine derivative, 2-Fluoro-5-iodonitrobenzene | Nucleophilic aromatic substitution, diazotization, cyclization, Sonogashira coupling | Alkyne-fused benzotriazole-derived α-amino acids |

Preparation of Naphthoquinone Amino Acid Derivatives

Naphthoquinone-amino acid conjugates are a class of compounds that have attracted significant interest due to their biological activities. The synthesis of these derivatives often involves the reaction of a naphthoquinone with an amino acid. For the preparation of a naphthoquinone derivative of this compound, one could envision a two-step process: first, the synthesis of this compound, followed by its conjugation to a naphthoquinone moiety.

A common method for synthesizing naphthoquinone-amino acid derivatives is the Michael addition of an amino acid to a 1,4-naphthoquinone. Alternatively, a substitution reaction with a halo-substituted naphthoquinone, such as 2,3-dichloro-1,4-naphthoquinone, can be employed. These reactions are often carried out in the presence of a base. The resulting naphthoquinone-amino acid derivatives can possess a range of biological activities, and the specific amino acid and naphthoquinone used can significantly influence these properties.

The table below outlines a general synthetic approach to naphthoquinone amino acid derivatives:

| Naphthoquinone Reactant | Amino Acid | Reaction Type | Product | Reference(s) |

| 1,4-Naphthoquinone | Various amino acids | Michael Addition | 2-(Aminoacyl)-1,4-naphthoquinone | |

| 2,3-Dichloro-1,4-naphthoquinone | Various amino acids (including asparagine) | Nucleophilic Substitution | 2-Chloro-3-(aminoacyl)-1,4-naphthoquinone |

Design and Synthesis of Aza-Peptides and Related Isosteres

Aza-peptides are peptidomimetics in which the α-carbon of an amino acid residue is replaced by a nitrogen atom. This modification can lead to enhanced metabolic stability and altered conformational properties. The synthesis of aza-peptides containing an aza-asparagine residue is a valuable strategy for creating analogues of this compound.

The synthesis of aza-peptides typically involves the use of hydrazine (B178648) derivatives. A common strategy is the "submonomer" approach, where a semicarbazone is incorporated into the peptide chain, followed by N-alkylation to introduce the desired side chain, and then deprotection. For the synthesis of an aza-peptide analogue of this compound, a protected aza-asparagine building block would be required, which could then be incorporated into a peptide sequence. The synthesis of aza-asparagine derivatives has been reported, providing a basis for the creation of such analogues.

Key steps in aza-peptide synthesis include:

Activation and coupling of a hydrazine derivative: This step forms the aza-peptide bond.

Side-chain introduction: This can be done before or after coupling, for instance, by alkylation of a protected aza-glycine residue.

Solid-phase synthesis: This allows for the efficient construction of longer aza-peptide chains.

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the compound's purity and for its subsequent use in biological assays or as a building block. Common techniques employed for the purification of N-substituted amino acids and their derivatives include recrystallization and chromatography.

Recrystallization is a widely

Advanced Spectroscopic and Crystallographic Characterization of N1 2 Naphthyl Alpha Asparagine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional NMR spectra (¹H and ¹³C) are crucial for identifying the different chemical environments of hydrogen and carbon atoms within N1-2-Naphthyl-alpha-asparagine.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals corresponding to the asparagine moiety and the 2-naphthyl group.

Asparagine Moiety: The α-proton (Hα) would appear as a multiplet, coupled to the β-protons. The two β-protons (Hβ) are diastereotopic and would likely present as two separate multiplets. The protons of the primary amine (-NH₂) and the carboxylic acid (-COOH) are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and pH.

Naphthyl Group: The seven aromatic protons of the 2-naphthyl ring system would resonate in the downfield region, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns provide information about their relative positions on the naphthalene (B1677914) core. chemicalbook.com

Side-Chain Amide: The proton on the nitrogen of the newly formed amide bond (linking the asparagine side chain to the naphthyl group) would appear as a distinct signal, likely a singlet or a triplet if coupled to adjacent protons, and its downfield shift would confirm the acylation.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton.

Asparagine Moiety: Signals for the carbonyl carbon of the carboxylic acid and the side-chain amide would be observed at the downfield end of the spectrum (typically >170 ppm). The α-carbon and β-carbon would appear in the aliphatic region. chemicalbook.com

Naphthyl Group: The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region (approximately 110-150 ppm). spectrabase.com The carbon atom directly bonded to the amide nitrogen would be shifted downfield compared to its position in unsubstituted 2-naphthylamine (B18577). chemicalbook.com

Predicted Chemical Shifts for this compound: The following table presents predicted chemical shift ranges based on data for L-asparagine and 2-naphthyl derivatives. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Asparagine Moiety | ||

| α-CH | ~4.0 nih.govhmdb.ca | ~54 chemicalbook.comnih.gov |

| β-CH₂ | ~2.8-3.0 nih.govhmdb.ca | ~37 chemicalbook.comnih.gov |

| COOH | Variable (broad) | ~175 |

| α-NH₂ | Variable (broad) | - |

| Side-chain C=O | - | ~174 |

| 2-Naphthyl Moiety | ||

| Aromatic C-H | ~7.2-7.9 chemicalbook.com | ~110-135 spectrabase.com |

| Aromatic Quaternary C | - | ~130-145 spectrabase.com |

| Amide N-H | Variable (downfield) | - |

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the molecule's connectivity and three-dimensional structure. springernature.comnmims.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the α-proton and the β-protons, confirming their connectivity within the asparagine backbone. bmrb.iou-tokyo.ac.jp Correlations between adjacent protons on the naphthyl ring would also be visible, aiding in the assignment of the aromatic system.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. nih.govhmdb.ca For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon. This is crucial for assigning the crowded aromatic region of the spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. protein-nmr.org.ukyoutube.com This is particularly valuable for determining the molecule's conformation. For this compound, NOESY could reveal spatial proximities between protons on the naphthyl ring and protons on the asparagine side chain (e.g., the β-protons). nih.gov Such correlations would provide direct evidence for the orientation of the naphthyl group relative to the asparagine backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₄H₁₄N₂O₃), the exact monoisotopic mass can be calculated. An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Calculated Molecular Weight for this compound:

Formula: C₁₄H₁₄N₂O₃

Average Molecular Weight: 258.27 g/mol

Monoisotopic Molecular Weight: 258.10044 g/mol

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chem-agilent.comgreyhoundchrom.com This technique is ideal for assessing the purity of a sample of this compound. The sample is first passed through an HPLC column, which separates the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer, which provides a mass spectrum for each peak. A pure sample would show a single major chromatographic peak with a corresponding mass spectrum showing the [M+H]⁺ or [M-H]⁻ ion for the target compound.

Tandem mass spectrometry (MS/MS) involves selecting an ion of a particular m/z (the precursor ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a structural fingerprint of the molecule.

For the protonated molecule [M+H]⁺ of this compound, fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Cleavage of the side-chain amide bond: A common fragmentation pathway for amides is the cleavage of the N-CO bond, which would result in the formation of a 2-naphthylamine ion or a related fragment. unl.ptnih.govrsc.org

Loss of small neutral molecules: Like free asparagine, the molecule could lose ammonia (B1221849) (NH₃) or water (H₂O) from the amino acid portion. uni-muenster.de

Backbone fragmentation: Cleavage along the asparagine backbone could produce characteristic b and y ions, similar to peptides. nationalmaglab.orgmatrixscience.com

Predicted MS/MS Fragments for [C₁₄H₁₄N₂O₃+H]⁺ (m/z 259.1):

| Predicted Fragment (m/z) | Description |

| 144.1 | [2-Naphthylamine+H]⁺ from cleavage of the side-chain amide bond. |

| 115.0 | Aspartic acid immonium-related ion. |

| 88.0 | Asparagine immonium ion. uni-muenster.de |

| 242.1 | Loss of NH₃ from the precursor ion. |

| 214.1 | Loss of COOH and NH₂ from the backbone. |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy of this compound would be expected to reveal characteristic absorption bands corresponding to its constituent functional groups. The spectrum would be a composite of the vibrations from the asparagine moiety and the naphthyl group.

Key expected vibrational modes would include the N-H stretching of the amide and amine groups, the C=O stretching of the amide and carboxylic acid groups, C-H stretching from both the aliphatic and aromatic portions of the molecule, and the characteristic C=C stretching of the naphthalene ring.

Hypothetical FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3200 | N-H stretch | Amide, Amine |

| ~3050 | C-H stretch (sp²) | Naphthyl group |

| ~2950 | C-H stretch (sp³) | Asparagine side chain |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1600, ~1500 | C=C stretch | Naphthyl ring |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, would provide complementary information to FTIR. The selection rules for Raman spectroscopy favor non-polar bonds, making it particularly useful for characterizing the C=C bonds of the naphthalene ring system. The symmetric vibrations of the molecule would also be expected to produce strong Raman signals.

Electronic Absorption and Chiroptical Spectroscopy

These techniques provide insights into the electronic structure and three-dimensional arrangement of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Properties

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene exhibits strong absorption in the UV region due to π-π* transitions. The attachment of the asparagine moiety would be expected to cause a slight shift in the absorption maxima (a solvatochromic shift) compared to unsubstituted naphthalene, due to the electronic influence of the substituent.

Hypothetical UV-Vis Absorption Data for this compound (in Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

|---|---|---|

| ~220 | ~100,000 | ¹Bₐ ← ¹A |

| ~280 | ~10,000 | ¹Lₐ ← ¹A |

Circular Dichroism (CD) Spectroscopy for Chiral Conformation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. As this compound is a chiral molecule (due to the L-asparagine core), it would exhibit a CD spectrum. The Cotton effects observed would be indicative of the conformation of the asparagine backbone and the spatial relationship between the chiral center and the naphthyl chromophore. The CD spectrum would be crucial for confirming the stereochemical integrity of the compound.

X-ray Diffraction Analysis for Solid-State Structure

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

No published studies containing single-crystal X-ray diffraction data for this compound were identified. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsion angles. It also provides critical insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. Without this data, a definitive analysis of the compound's molecular geometry and packing arrangement is not possible.

Powder X-ray Diffraction for Crystalline Phase Identification

Similarly, no powder X-ray diffraction (PXRD) patterns for this compound are available in the reviewed literature. PXRD is a fundamental technique used to identify crystalline phases by comparing the experimental diffraction pattern to known patterns in databases. It is also instrumental in assessing sample purity and detecting the presence of different polymorphs. The absence of PXRD data precludes any discussion on the crystalline phase identification for this specific compound.

Further experimental research is required to elucidate the crystallographic characteristics of this compound.

Computational and Theoretical Investigations of N1 2 Naphthyl Alpha Asparagine

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties

Currently, there is no specific research available applying Density Functional Theory to determine the optimized geometries and electronic properties of N1-2-Naphthyl-alpha-asparagine.

Ab Initio Methods for Accurate Energy Calculations and Ionization Constants

Specific Ab Initio calculations for the accurate energy and ionization constants of this compound have not been identified in the existing scientific literature.

Combined Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems

There are no available studies that utilize combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches to investigate this compound in hybrid systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Conformational Sampling and Flexibility Analysis

Molecular Dynamics simulations focused on the conformational sampling and flexibility analysis of this compound are not documented in the available research.

Computational Analysis of Reactivity and Chemical Properties

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org This technique provides crucial insights into a molecule's reactivity by identifying regions that are electron-rich or electron-poor. avogadro.ccucla.edu The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu These potential values are then typically represented by a color spectrum, where red indicates regions of lowest electrostatic potential (electron-rich, prone to electrophilic attack), and blue signifies regions of highest electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Intermediate potentials are represented by other colors in the spectrum, such as green and yellow, which usually denote areas of neutral potential. researchgate.net

The oxygen atoms of the carbonyl groups in both the amide and carboxylic acid functions are expected to be regions of high electron density, depicted as red or deep red on an MEP map. mdpi.com These areas represent the most negative potential and are, therefore, the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and the amide group, as well as the hydrogen atoms attached to the alpha-carbon, would exhibit a positive electrostatic potential, indicated by shades of blue. These electron-deficient regions are susceptible to nucleophilic attack.

The naphthyl group, being an aromatic system, will display a more complex electrostatic potential distribution. The π-electron cloud of the aromatic rings generally results in a region of negative potential above and below the plane of the rings, making them potential sites for interaction with electrophiles. However, the hydrogen atoms attached to the naphthyl ring will show a positive potential.

Biomolecular Interactions and Functional Modulation Studies of N1 2 Naphthyl Alpha Asparagine

N1-2-Naphthyl-alpha-Asparagine as a Building Block in Peptide and Protein Engineering

The incorporation of non-proteinogenic amino acids is a powerful strategy to introduce novel chemical functionalities, enhance stability, and modulate the structure of peptides and proteins. This compound, with its bulky, hydrophobic naphthyl moiety attached to the side-chain amide, represents a unique building block with significant potential in this field.

Chemical Incorporation into Synthetic Peptides and Peptidomimetics

The primary method for incorporating custom amino acids like this compound into peptides is through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. researchgate.net

The incorporation of N-substituted asparagine derivatives, however, presents specific challenges. The asparagine side chain itself can cause undesirable side reactions during synthesis, such as dehydration to a β-cyanoalanine residue when the carboxyl group is activated. nih.gov To prevent this, the side-chain amide is often protected. For this compound, the naphthyl group itself acts as a permanent modification rather than a temporary protecting group.

A significant hurdle in the synthesis would be the steric hindrance posed by the large naphthyl group. This bulkiness can impede the efficiency of the coupling reaction, where the peptide bond is formed. Specialized, highly efficient coupling reagents and optimized reaction conditions, such as elevated temperatures, may be necessary to achieve a high yield and purity. nih.govgoogle.com Furthermore, the solubility of the protected this compound building block in standard SPPS solvents like N,N-dimethylformamide (DMF) could be a concern, potentially requiring the exploration of alternative solvents. google.comlu.se

Table 1: Common Coupling Reagents for Challenging Peptide Synthesis

| Coupling Reagent | Description | Application Notes |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A standard and effective aminium-based reagent, often used for routine and moderately difficult couplings. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Known for high coupling efficiency and reduced racemization, particularly useful for sterically hindered amino acids. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium-based reagent that is highly reactive and effective for difficult sequences, though it can be more expensive. nih.gov |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | A carbodiimide-based system that is cost-effective and known to suppress racemization effectively. |

This table outlines reagents that would be considered for incorporating a sterically demanding amino acid such as this compound, although specific protocols for this compound have not been published.

Genetic Code Expansion for Site-Specific Integration into Proteins

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like UAG) and inserts the desired ncAA during protein translation.

While this technology has been successfully applied to incorporate a wide variety of ncAAs, including those with aromatic moieties, there is no published research detailing the development of an orthogonal synthetase/tRNA pair specifically for this compound. Creating such a system would require significant protein engineering efforts. Scientists would need to evolve a synthetase with a binding pocket that can specifically recognize and aminoacylate this compound, distinguishing it from both the natural asparagine and other amino acids within the cell. The size and structure of the naphthyl group would necessitate substantial modifications to the enzyme's active site.

Influence on Peptide Conformation and Secondary Structure (e.g., α-helices, β-hairpins)

The conformation of a peptide is dictated by the rotational angles of its backbone and the interactions between its side chains. Introducing a bulky and rigid group like the 2-naphthyl moiety on the asparagine side chain would be expected to impose significant conformational constraints.

The large, planar naphthyl group could influence secondary structures in several ways:

α-helices: The steric bulk would likely disrupt the formation of a tightly packed α-helix if the residue is placed on the interior face. However, if positioned on the exterior, it could engage in favorable hydrophobic or π-π stacking interactions with other aromatic residues, potentially stabilizing the structure.

β-hairpins: In β-sheets and hairpins, the naphthyl group could participate in cross-strand interactions, potentially stabilizing the turn structure. The propensity of asparagine itself to support turn structures, particularly β-turns, might be modulated by the N-substitution. nih.govmdpi.com Studies on peptides with poly-asparagine repeats have shown a tendency to form β-turn structures, which could be influenced by such a modification. nih.gov

Computational modeling and spectroscopic techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) would be required to determine the precise conformational effects. However, at present, there are no available structural studies or spectroscopic data for peptides containing this compound.

Table 2: Predicted Influence of this compound on Secondary Structures

| Secondary Structure | Potential Influence of this compound | Rationale |

| α-Helix | Likely Disruptive | The bulky naphthyl group can cause steric clashes with neighboring residues, interfering with the regular helical packing. |

| β-Sheet / β-Hairpin | Potentially Stabilizing | The aromatic group can engage in long-range hydrophobic or π-π stacking interactions across strands, and the asparagine scaffold can favor turn formation. nih.gov |

| β-Turn | Potentially Stabilizing | Asparagine residues are frequently found in β-turns; the naphthyl group could restrict backbone flexibility in a way that favors a turn conformation. mdpi.com |

This table is based on general principles of peptide structure and the known properties of aromatic and asparagine residues. Specific experimental validation for this compound is not available.

Modulation of Protein Stability and Folding Dynamics

The stability of a protein is the net result of various forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces. nih.gov The introduction of a non-canonical amino acid can alter this balance. Incorporating a large hydrophobic moiety like the 2-naphthyl group of this compound into the hydrophobic core of a protein would be expected to increase its thermodynamic stability by enhancing the hydrophobic effect. nih.gov

However, the precise effect is highly context-dependent. oup.com An improperly placed substitution could introduce steric strain or disrupt critical interactions within the folded state, leading to destabilization. nih.gov The modification could also impact the protein folding pathway. The bulky group might slow down the folding process or, conversely, act as a nucleation site that guides the formation of the correct tertiary structure, similar to how N-linked glycosylation on asparagine residues can influence folding pathways. nih.govnih.gov

Experimental studies measuring changes in melting temperature (Tm) or denaturant-induced unfolding would be necessary to quantify the impact of this specific substitution on protein stability. Currently, no such studies have been published for this compound.

Mechanism of Interaction with Enzymes and Receptors

The unique chemical features of this compound—its hydrogen bonding capability via the backbone and the large aromatic surface of the naphthyl group—make it an interesting candidate for modulating the activity of enzymes and receptors.

Enzyme Inhibition and Activation Mechanisms

Amino acid derivatives are often designed as enzyme inhibitors by mimicking either the substrate, the transition state, or an allosteric regulator. mdpi.com The this compound compound could potentially inhibit enzymes through several mechanisms:

Competitive Inhibition: If an enzyme's natural substrate is an asparagine-containing peptide, a peptide modified with this compound could bind to the active site. The bulky naphthyl group might then prevent the catalytic reaction from proceeding, acting as a competitive inhibitor.

Allosteric Modulation: The naphthyl group could bind to a hydrophobic pocket on the enzyme surface away from the active site (an allosteric site), inducing a conformational change that either inhibits or, less commonly, activates the enzyme.

A relevant area of study is the inhibition of asparagine synthetase (ASNS), an enzyme crucial for asparagine biosynthesis and a target in certain cancer therapies. nih.govscbt.com While various substrate analogs have been developed to inhibit ASNS, there is no evidence in the literature to suggest that this compound has been tested for this purpose. scbt.comnih.gov Detailed kinetic assays would be required to determine if this compound has any inhibitory or activating effect on specific enzymes, but no such data has been reported.

Receptor-Ligand Binding Kinetics and Specificity

The interaction of a ligand like this compound with its biological receptor is a dynamic process governed by specific binding kinetics. While specific kinetic data for this compound is not extensively documented in public literature, the principles of receptor-ligand interactions allow for a thorough understanding of its potential behavior. The binding process is characterized by the rates of association (kon) and dissociation (koff), which together determine the binding affinity (Kd).

The asparagine component of the molecule can play a critical role in receptor recognition and activation. For instance, studies on muscarinic acetylcholine receptors have shown that a conserved asparagine residue in the sixth transmembrane domain is crucial for the binding of certain classes of antagonists, although not essential for the binding of the agonist acetylcholine itself nih.gov. This highlights the nuanced role such residues can play in determining binding specificity. Similarly, research on the nicotinic receptor has demonstrated that an invariant aspartic acid (a structurally similar amino acid) significantly influences the kinetics of agonist binding, with mutations markedly slowing the association of acetylcholine nih.gov. This suggests that the asparagine residue in this compound could be pivotal for hydrogen bonding interactions within a receptor's binding pocket, thereby influencing both the speed of binding and the stability of the resulting complex.

The specificity of the interaction is dictated by the complementary shapes and chemical properties of the ligand and the receptor's binding site. The unique combination of the polar asparagine side chain and the large, aromatic naphthyl group in this compound suggests that it would exhibit high specificity for receptors possessing a binding pocket with both hydrophilic and hydrophobic regions.

Table 1: Key Parameters in Receptor-Ligand Binding Kinetics

| Parameter | Symbol | Description | Significance |

|---|---|---|---|

| Association Rate Constant | k_on | The rate at which the ligand binds to the receptor. | A higher k_on value indicates faster binding of the ligand to its target. |

| Dissociation Rate Constant | k_off | The rate at which the ligand-receptor complex dissociates. | A lower k_off value signifies a more stable and longer-lasting complex. |

Role of Naphthyl Moiety in Enhancing Target Binding through Hydrophobic and Aromatic Interactions

The naphthyl moiety is a key structural feature that significantly contributes to the binding capabilities of this compound. Its large, planar, and nonpolar nature facilitates potent interactions with biological targets through two primary mechanisms: hydrophobic interactions and aromatic (or π-π stacking) interactions.

Aromatic Interactions: Aromatic stacking arises from the attractive, noncovalent forces between the π-electron clouds of adjacent aromatic rings nih.gov. These interactions are crucial for the stability of numerous biological complexes, including protein-ligand and protein-nucleic acid structures nih.gov. The naphthyl group can engage in π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, tryptophan, and histidine within a receptor's binding site. The larger aromatic system of naphthalene (B1677914) compared to a single benzene ring can lead to stronger stacking interactions and higher association constants researchgate.net. These stacking interactions are highly directional and contribute significantly to both the affinity and specificity of binding nih.gov.

Table 2: Comparison of Non-Covalent Interactions in Ligand Binding

| Interaction Type | Description | Typical Energy (kcal/mol) | Role of Naphthyl Moiety |

|---|---|---|---|

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Variable, entropy-driven | Primary role; the large nonpolar surface area of the naphthyl group drives its partitioning into hydrophobic receptor pockets. |

| Aromatic (π-π) Stacking | Noncovalent interaction between aromatic rings, involving π-electron systems. | 1-10 | The electron-rich naphthyl ring can stack with aromatic residues in the binding site, contributing to affinity and specificity. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 2-10 | Primarily mediated by the asparagine residue, but the naphthyl group positions it correctly. |

Supramolecular Assembly and Bio-Inspired Materials Applications

The unique amphiphilic character of this compound, combining a hydrophilic amino acid with a bulky hydrophobic group, makes it an excellent candidate for the bottom-up fabrication of novel biomaterials through self-assembly.

Hydrogelation Properties of Naphthyl-Containing Amino Acid Conjugates

The incorporation of a naphthalene group into peptide-based molecules is a highly effective strategy for creating supramolecular hydrogels nih.govrsc.orgnih.gov. Hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water. In one study, a conjugate of a nucleobase, saccharide, and amino acids failed to form a hydrogel; however, the introduction of L-3-(2-naphthyl)-alanine to the structure enabled the new conjugate to become a potent hydrogelator, forming a transparent hydrogel at a concentration of 1.0 wt% at pH 7.0 nih.govnih.gov. This demonstrates that the strong hydrophobic and π-stacking interactions provided by the naphthyl group can be the critical driving force for the self-assembly process that leads to gelation nih.gov. The resulting hydrogels, formed from entangled nanofibers, exhibit solid-like properties and have significant potential in biomedicine, including applications in tissue engineering and drug delivery nih.gov.

Table 3: Properties of a Hydrogel Formed by a Naphthyl-Containing Conjugate

| Property | Value/Description | Source |

|---|---|---|

| Gelator | Conjugate of nucleobase, saccharide, and L-3-(2-naphthyl)-alanine | nih.gov |

| Minimum Gelation Concentration | 1.0 wt% in water at pH 7.0 | nih.gov |

| Appearance | Transparent Hydrogel | nih.gov |

| Nanostructure | Long and flexible nanofibers with a diameter of 7±2 nm | nih.gov |

| Mechanical Properties | Dynamic storage moduli (G') significantly higher than dynamic loss moduli (G''), indicating solid-like behavior. | nih.gov |

Self-Assembly into Nanofibers and Other Ordered Structures

The formation of hydrogels by naphthyl-containing amino acid conjugates is typically underpinned by the hierarchical self-assembly of these molecules into well-defined nanostructures, most commonly nanofibers nih.gov. The process begins with the molecules aggregating to minimize the unfavorable interaction between the hydrophobic naphthyl groups and water. These initial aggregates then organize into higher-order structures.

Molecular dynamics simulations and experimental studies on similar peptide amphiphiles show that both hydrophobic and ion-ion interactions are the dominant forces driving the self-assembly process nih.govresearchgate.net. The naphthyl groups stack on top of each other, forming the core of the nanofiber, while the hydrophilic amino acid residues are exposed to the aqueous environment. This arrangement is often stabilized by hydrogen bonds between the peptide backbones, leading to the formation of β-sheet-like secondary structures nih.gov. The resulting nanofibers can be microns in length but only a few nanometers in diameter nih.govnih.gov. These fibers entangle to form the porous network characteristic of a hydrogel nih.gov. The specific morphology of the assembled structures can be influenced by factors such as pH, concentration, and the presence of ions nih.gov.

Host-Guest Chemistry in the Design of Responsive Biomaterials

Host-guest chemistry offers a powerful tool for creating "smart" or responsive biomaterials, where the interactions between a "host" molecule and a "guest" molecule are used to form non-covalent, reversible cross-links in a material nih.govnih.gov. The naphthyl moiety of this compound is an excellent candidate to act as a "guest" due to its size and hydrophobicity.

Macrocyclic "host" molecules, such as cyclodextrins and cucurbit[n]urils, possess a hydrophobic inner cavity and a hydrophilic exterior nih.gov. The naphthyl group can be encapsulated within the cavity of a suitable host molecule, driven by the hydrophobic effect nih.gov. This host-guest interaction can be exploited to design responsive hydrogels. For example, polymers functionalized with this compound (the guest) can be cross-linked by adding a multivalent polymer functionalized with a macrocyclic host. The resulting gel is held together by these reversible host-guest bonds.

The dynamic nature of these non-covalent interactions allows the material to respond to external stimuli. For instance, a change in temperature or the introduction of a competitive guest molecule could disrupt the host-guest complexes, leading to a gel-to-sol transition and the controlled release of an encapsulated drug acs.org. This approach enables the rational design of biomaterials with tunable properties and functions for advanced biomedical applications digitellinc.comrsc.org.

Table 4: Common Host Molecules and Their Suitability for Naphthyl Guests

| Host Molecule | Cavity Characteristics | Suitability for Naphthyl Guest |

|---|---|---|

| α-Cyclodextrin | Relatively small, hydrophobic cavity | Generally too small for the bicyclic naphthyl group. |

| β-Cyclodextrin | Medium-sized, hydrophobic cavity | Can encapsulate aromatic groups; may form stable complexes with naphthalene. |

| γ-Cyclodextrin | Larger, hydrophobic cavity | Can accommodate larger guests, including naphthalene derivatives. |

| Cucurbit[n]urils (e.g., CB nih.gov, CB biorxiv.org) | Rigid, hydrophobic cavity with polar portals | Known to bind strongly to hydrophobic and cationic guests; CB nih.gov and CB biorxiv.org are large enough to encapsulate a naphthyl group. |

Intrinsic Chemical Reactivity and Post-Translational Modifications of Asparagine Residues

The asparagine residue within this compound is not chemically inert and can undergo several spontaneous, non-enzymatic reactions, which are considered forms of post-translational modification in proteins. These reactions can alter the structure and function of peptides and proteins.

The most common and well-studied reaction is deamidation. Under physiological conditions (neutral pH and body temperature), the side-chain amide of asparagine can be converted into a carboxylic acid acs.org. This reaction typically proceeds through a five-membered succinimide (cyclic imide) intermediate mdpi.comnih.gov. The formation of this intermediate is initiated by a nucleophilic attack from the nitrogen atom of the adjacent peptide bond on the side-chain carbonyl carbon of the asparagine mdpi.com. The unstable succinimide ring can then be hydrolyzed by water to yield either an aspartic acid (Asp) residue or the more biologically unusual isoaspartic acid (isoAsp) residue, typically in a 1:3 ratio nih.gov.

The rate of deamidation is highly dependent on the local chemical environment, including the identity of the C-terminal adjacent amino acid and the local main-chain conformation nih.govnih.gov. Asparagine followed by a small, flexible residue like glycine deamidates much faster than asparagine followed by a bulky residue nih.gov.

Another potential modification is hydroxylation. The introduction of a hydroxyl group (-OH) onto the asparagine side chain is a common post-translational modification that can regulate protein interactions ed.ac.ukresearchgate.netresearchgate.net. For a long time, this modification was believed to be irreversible. However, recent studies have provided evidence that asparagine hydroxylation can be a reversible and dynamic process, similar to other regulatory modifications like phosphorylation and methylation nih.goved.ac.ukresearchgate.net. This finding suggests a more complex regulatory role for asparagine modifications than previously understood.

Table 5: Summary of Chemical Modifications of Asparagine Residues

| Modification | Reaction Pathway | Key Products | Influencing Factors | Significance |

|---|---|---|---|---|

| Deamidation | Nucleophilic attack by backbone nitrogen, forming a succinimide intermediate, followed by hydrolysis. | Aspartic acid (Asp), Isoaspartic acid (isoAsp) | pH, temperature, adjacent amino acid sequence, protein conformation nih.govnih.gov. | Can lead to protein degradation, loss of function, and is associated with aging and disease nih.gov. |

| Peptide Bond Cleavage | A slower reaction that can also proceed through a succinimide intermediate, leading to cleavage of the peptide backbone C-terminal to the Asn residue acs.org. | Cleaved peptide fragments | Main-chain conformation, presence of catalysts (e.g., phosphate (B84403) ions) acs.org. | A form of protein degradation, observed in long-lived proteins like crystallins in the eye lens acs.org. |

| Hydroxylation | Enzyme-mediated addition of a hydroxyl group to the β-carbon of the asparagine side chain. | β-hydroxyasparagine | Cellular signaling pathways, oxygen levels. | Regulates protein-protein interactions; recently found to be potentially reversible nih.goved.ac.uk. |

Nucleophilic Substitution and Coupling Reactions in Complex Environments

The reactivity of this compound in nucleophilic substitution and coupling reactions is governed by the functional groups present: the carboxylic acid, the primary amide of the side chain, and the secondary amine linkage between the asparagine and the naphthyl group. In complex biological or synthetic environments, these reactions are crucial for forming larger molecular assemblies, such as peptides and other conjugates.

Nucleophilic Substitution: The asparagine moiety itself can participate in nucleophilic reactions. For instance, the side-chain amide can be hydrolyzed, and the carboxyl group can act as a nucleophile. However, the presence of the N-terminal naphthyl group introduces significant steric hindrance, which would likely modulate the accessibility of the alpha-carbon and the carboxyl group to incoming nucleophiles.

Coupling Reactions: In the context of peptide synthesis, the coupling of asparagine residues can be complicated by side reactions, primarily the dehydration of the side-chain amide to form a nitrile (β-cyanoalanine) during the activation of the carboxyl group. This is a well-documented issue in solid-phase peptide synthesis. The use of various coupling reagents aims to minimize this side reaction. For this compound, the electronic effects of the naphthyl group could influence the propensity for this dehydration reaction.

Transition metal-free N-arylation methods have been developed for amino acid derivatives using diaryliodonium salts, which can be applied to the synthesis of N-aryl amino acids with retained enantiomeric excess nih.gov. Furthermore, nickel(II)-catalyzed ortho-arylation of unactivated C-H bonds using amino acids as directing groups has been demonstrated, highlighting the potential for further functionalization of the naphthyl ring in this compound nih.gov.

The following table summarizes common coupling reagents used in peptide synthesis and their potential applicability to this compound, considering the potential for side reactions.

| Coupling Reagent | Activating Agent | Common Side Reactions with Asparagine | Potential Impact of N-2-Naphthyl Group |

| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | Dehydration of side-chain amide to nitrile | Steric hindrance may reduce reaction rates. |

| BOP | Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate | Dehydration of side-chain amide to nitrile | Electronic effects may influence the stability of the activated ester. |

| Pfp esters | Pentafluorophenyl esters | Generally low side reactions | May offer a cleaner coupling for this sterically hindered derivative. |

Studies on Asparagine Deamidation and Aspartate Isomerization Pathways

Asparagine deamidation is a common non-enzymatic post-translational modification that can affect protein structure and function. This process involves the conversion of an asparagine residue to an aspartic acid or isoaspartic acid residue through a succinimide intermediate liverpool.ac.ukmdpi.comwikipedia.orgnih.gov. This reaction is highly dependent on the local chemical environment, including pH, temperature, and the identity of the adjacent amino acid residues liverpool.ac.ukwikipedia.org.

The mechanism proceeds via a nucleophilic attack of the backbone nitrogen of the C-terminally flanking amino acid on the side-chain carbonyl carbon of asparagine, forming a five-membered succinimide ring. This intermediate can then be hydrolyzed to form either an aspartyl or an isoaspartyl linkage nih.govnih.govmdpi.com.

For this compound, the substitution is at the N-terminus, meaning there is no preceding amino acid. However, if this molecule were incorporated into a peptide chain, the nature of the C-terminal neighboring residue would be critical. The bulky N-naphthyl group at the N-terminus of the asparagine residue would likely impose significant conformational restrictions. This could either facilitate or hinder the formation of the succinimide intermediate, depending on the resulting dihedral angles of the peptide backbone mdpi.com. The hydrophobic nature of the naphthyl group might also favor conformations that shield the labile amide from the aqueous environment, potentially slowing the rate of deamidation.

The deamidation of an N-terminal asparagine residue can also be initiated by its deamidation by specific enzymes such as N-terminal asparagine amidohydrolase 1 (NTAN1) researchgate.net. The presence of the N-naphthyl group would likely prevent recognition and processing by such enzymes due to steric clash and altered electronics.

The table below outlines the key factors influencing asparagine deamidation and speculates on the effect of the N-2-naphthyl modification.

| Factor | Influence on Deamidation Rate | Potential Effect of N-2-Naphthyl Group |

| Primary Sequence | The C-terminal neighboring residue is critical (e.g., -Asn-Gly- sequences are highly susceptible). | If incorporated into a peptide, the naphthyl group could sterically influence the conformation of the subsequent residue. |

| Higher Order Structure | Conformation and flexibility of the peptide backbone. liverpool.ac.uk | The bulky naphthyl group would restrict local conformational freedom, potentially altering the rate of succinimide formation. |

| pH | Base-catalyzed reaction; rate increases with pH. | The local microenvironment created by the hydrophobic naphthyl group could alter the effective local pH. |

| Temperature | Rate increases with temperature. | No direct effect is expected, but conformational dynamics influenced by the naphthyl group may be temperature-dependent. |

Chelation of Metal Ions by Asparagine and its Derivatives

Amino acids are well-known chelating agents for a variety of metal ions due to the presence of carboxylate and amino groups, which can act as Lewis bases. The side-chain amide of asparagine can also participate in metal coordination. The ability of this compound to chelate metal ions would be a function of these available donor atoms.

The primary coordination sites in this compound for metal ions would be the oxygen atoms of the carboxylate group and potentially the oxygen atom of the side-chain amide. The nitrogen of the alpha-amino group is part of a secondary amide linkage to the naphthyl group, which would make it a weaker coordinator than a primary amine.

The naphthyl group itself is not a typical coordinating group, but its presence can significantly influence the properties of the resulting metal complex in several ways:

Steric Effects: The bulk of the naphthyl group can dictate the coordination geometry around the metal center, favoring certain stereochemistries and potentially limiting the coordination number.

Electronic Effects: The aromatic system of the naphthyl group can influence the electron density on the coordinating atoms, thereby affecting the stability of the metal complex.

Hydrophobicity: The hydrophobic naphthyl moiety could lead to the formation of complexes with altered solubility in aqueous and organic media. It could also promote interactions with hydrophobic pockets in biomolecules.

Peptides containing asparagine, aspartic acid, and glutamic acid have demonstrated strong metal ion chelating activity nih.gov. The introduction of a metal-ion chelating amino acid into a peptide can serve as a biophysical probe nih.gov. The stability and coordination chemistry of metal complexes with asparagine derivatives are important in the context of their potential biological activities and applications.

The following table lists potential metal ions that could be chelated by this compound and the likely coordination sites.

| Metal Ion | Potential Coordination Sites | Potential Influence of N-2-Naphthyl Group |

| Cu(II) | Carboxylate oxygens, side-chain amide oxygen | Steric hindrance from the naphthyl group may favor a square planar or distorted octahedral geometry. |

| Zn(II) | Carboxylate oxygens, side-chain amide oxygen | The naphthyl group could influence the formation of tetrahedral or octahedral complexes. |

| Fe(II)/Fe(III) | Carboxylate oxygens, side-chain amide oxygen | The hydrophobic environment created by the naphthyl group may affect the redox potential of the iron center. |

| Ca(II) | Primarily carboxylate oxygens | The bulky naphthyl group might influence the coordination number and geometry. |

Advanced Analytical Methodologies for N1 2 Naphthyl Alpha Asparagine in Research Contexts

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental to the isolation and quantification of N1-2-Naphthyl-alpha-asparagine from complex matrices. The selection of a specific technique is contingent on the sample's complexity, the required sensitivity, and the analytical objective, such as purity assessment or quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of this compound. Given the compound's aromatic naphthyl group and the polar asparagine moiety, reversed-phase HPLC is a highly suitable method.

A typical HPLC system for the analysis of this compound would employ a C18 stationary phase. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The naphthyl group provides a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically in the range of 220-280 nm.

For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentrations of a purified this compound standard. The peak area of the analyte in an unknown sample is then compared to this calibration curve to determine its concentration. Purity assessment is achieved by examining the chromatogram for the presence of any additional peaks, which would indicate impurities. The relative peak areas can be used to estimate the percentage of purity.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Deconvolution

For the analysis of this compound in complex biological or chemical mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, the protonated molecule [M+H]⁺ would be a primary ion of interest in positive ion mode.

Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation. In this approach, the parent ion of interest is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a unique fingerprint of the molecule, aiding in its unambiguous identification, especially in the presence of co-eluting compounds. This is particularly useful for distinguishing it from other N-substituted asparagine derivatives or isomers. researchgate.net

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z |

|---|---|

| [M+H]⁺ (Parent Ion) | 287.1086 |